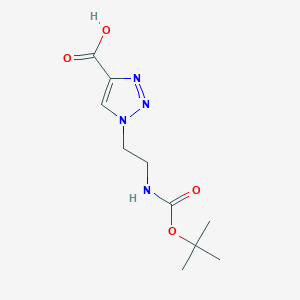

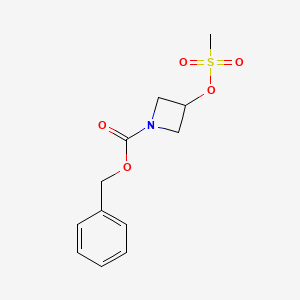

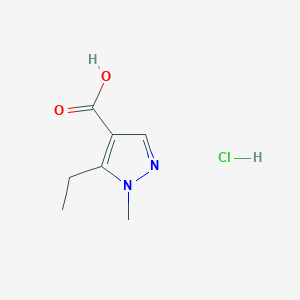

1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

The compound “1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with a molecular weight of 243.3 . It is a powder at room temperature .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis .Chemical Reactions Analysis

The Boc group can be removed under mild acidic conditions to form the free amine . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Applications in Heterocyclic Chemistry : A study by Lkizler et al. (1996) discussed the synthesis of 4-tert-butoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles, highlighting the significance of such compounds in the development of heterocyclic chemistry. This research indicates the versatility of such compounds in synthesizing diverse chemical structures.

Development of Novel Compounds : Ivanov et al. (2017) explored the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which involved derivatives of tert-butoxycarbonyl amino compounds. This study, detailed in Ivanov et al. (2017), contributes to the development of novel compounds with potential applications in various fields of chemistry and pharmacology.

Efficiency in N-tert-Butoxycarbonylation of Amines : The efficiency and environmental friendliness of using H3PW12O40 for N-tert-butoxycarbonylation of amines, including primary and secondary ones, was demonstrated by Heydari et al. (2007). This method proves significant for synthesizing N-Boc-protected amino acids, essential in peptide synthesis.

Enantioselective Synthesis : The enantioselective synthesis of related compounds, specifically methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, was achieved with high optical purity, as reported by Magata et al. (2017). This study emphasizes the importance of such synthetic methods in producing compounds for use in peptidomimetics and other biologically active compounds.

Inhibitory Activity against SARS-CoV Protease : A study by Sydnes et al. (2006) synthesized trifluoromethyl-β-amino alcohol derivatives from tert-butoxycarbonyl amino acids, which exhibited inhibitory activity against SARS-CoV protease. This indicates potential therapeutic applications in antiviral drug development.

Peptidomimetics and Biologically Active Compounds : Research by Ferrini et al. (2015) focused on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates using a ruthenium-catalyzed cycloaddition, leading to the production of triazole amino acids for peptidomimetics and biologically active compounds.

Safety and Hazards

Direcciones Futuras

The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis is a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is an interesting direction for future studies .

Análisis Bioquímico

Biochemical Properties

1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including proteases and peptidases, which are responsible for the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group provides stability and prevents unwanted reactions, ensuring the integrity of the synthesized peptides .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups allows for the precise study of protein interactions and cellular processes without interference from unwanted reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable complexes with amino groups. This interaction prevents the degradation of peptides and proteins, allowing for accurate studies of their functions. The compound also inhibits certain enzymes, such as proteases, by blocking their active sites, thereby preventing the cleavage of peptide bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that the compound maintains its protective effects on peptides and proteins, allowing for extended research periods without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, including disruptions in cellular metabolism and enzyme activity. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation. It interacts with enzymes such as peptidases and proteases, which are responsible for the breakdown of peptides into amino acids. The compound’s protective effects ensure that these metabolic processes occur without unwanted degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its protective effects on peptides and proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where it plays a role in the synthesis and processing of peptides and proteins .

Propiedades

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-4-5-14-6-7(8(15)16)12-13-14/h6H,4-5H2,1-3H3,(H,11,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEDTPDEWOIULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128517 | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211504-22-1 | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211504-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride](/img/structure/B1525469.png)

![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)

![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)

![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)

![2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1525491.png)